

# Comprehensive Technical Guide: Spectroscopic Characterization of 5-Bromo-6-chloronicotinaldehyde

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## Compound of Interest

Compound Name: 5-Bromo-6-chloronicotinaldehyde

CAS No.: 71702-00-6

Cat. No.: B1290164

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## Executive Summary

This technical guide provides a definitive spectroscopic analysis of **5-Bromo-6-chloronicotinaldehyde** (CAS: 119865-66-8 / 199296-34-5), a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors, including the BCR-ABL1 inhibitor Asciminib.

Precise characterization of this intermediate is essential due to the regiochemical sensitivity of pyridine halogenation. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, providing researchers with a self-validating analytical framework.

## Structural Context & Numbering

Correct structural assignment is the prerequisite for spectral interpretation. The pyridine ring is numbered starting from the nitrogen atom (

).

- Position 1: Nitrogen (N)
- Position 2: Proton (

)

- Position 3: Aldehyde group (-CHO)

- Position 4: Proton (

)

- Position 5: Bromine (-Br)<sup>[1][2][3][4][5][6][7]</sup>

- Position 6: Chlorine (-Cl)<sup>[3][4][5][8][9]</sup>

This specific substitution pattern (5-Br, 6-Cl) creates a unique electronic environment where the protons at C2 and C4 are magnetically distinct but coupled through a meta-relationship (

).

## Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the most immediate confirmation of the halogenation state. For **5-Bromo-6-chloronicotinaldehyde** (

), the presence of one bromine and one chlorine atom generates a distinct isotopic cluster.

### Theoretical Isotope Distribution

- Bromine (

:

): ~1:1 ratio.

- Chlorine (

:

): ~3:1 ratio.

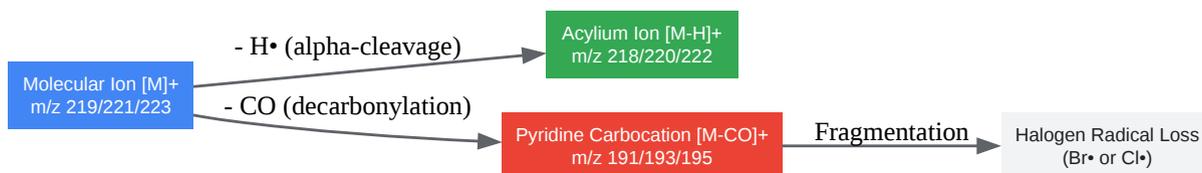
This combination results in a characteristic M : M+2 : M+4 pattern with approximate intensities of 3 : 4 : 1.

## MS Data Table (EI/ESI+)

Ion	m/z (Nominal)	Composition	Relative Intensity (Approx)
Molecular Ion (M)	219		75%
M + 2	221	+	100% (Base Peak)
M + 4	223		25%
Fragment (M-H)	218/220/222	Loss of Aldehyde H	Variable
Fragment (M-CO)	191/193/195	Loss of Carbon Monoxide	High

## Fragmentation Logic (DOT Visualization)

The following diagram illustrates the primary fragmentation pathway observed in Electron Impact (EI) ionization.



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Caption: Primary fragmentation pathways for **5-Bromo-6-chloronicotinaldehyde** under EI conditions.

## Infrared Spectroscopy (IR): Functional Group Validation

IR spectroscopy is the rapid-check method for reaction completion (e.g., oxidation of alcohol to aldehyde).

## Key Absorption Bands

Functional Group	Wavenumber ( )	Intensity	Assignment
Aldehyde C=O	1700 - 1720	Strong	Carbonyl stretching vibration. Distinctive for aldehyde.[9]
Aldehyde C-H	2750 & 2850	Weak	Fermi doublet (C-H stretch). Critical to distinguish from ketones.
Pyridine Ring	1550 - 1590	Medium	C=C / C=N ring stretching modes.
C-Cl / C-Br	600 - 800	Medium/Strong	Halogen-Carbon stretching (Fingerprint region).

Diagnostic Tip: If the starting material (alcohol) is present, a broad O-H stretch at 3200-3400 will be visible. Pure aldehyde should lack this band.

## NMR Spectroscopy: Structural Connectivity

NMR provides the definitive proof of regiochemistry. The 5-Br, 6-Cl substitution pattern leaves protons only at positions 2 and 4.

### Proton NMR ( ) - 400 MHz in or

The spectrum is characterized by two aromatic singlets (showing fine meta-coupling) and one aldehyde singlet.

Proton	Shift ( , ppm)	Multiplicity	Coupling ( , Hz)	Assignment Logic
-CHO	10.0 - 10.2	Singlet (s)	-	Deshielded aldehyde proton.
H-2	8.8 - 9.0	Doublet (d)		Most deshielded aromatic proton. Adjacent to N and ortho to CHO.
H-4	8.4 - 8.6	Doublet (d)		Deshielded by CHO and Br. Meta to H-2.

Note: In lower resolution instruments, H-2 and H-4 may appear as singlets. The coupling is a long-range meta-coupling ( ).

## Carbon NMR ( ) - 100 MHz

Carbon	Shift ( , ppm)	Type	Assignment
C=O	188 - 192	Quaternary	Carbonyl carbon.
C-2	152 - 155	CH	Alpha to Nitrogen, highly deshielded.
C-6	150 - 154	Quaternary	Attached to Cl and N.
C-4	138 - 142	CH	Beta to Nitrogen.
C-3	130 - 135	Quaternary	Attached to CHO.
C-5	120 - 125	Quaternary	Attached to Br (Heavy atom effect shields C).

## Experimental Protocols

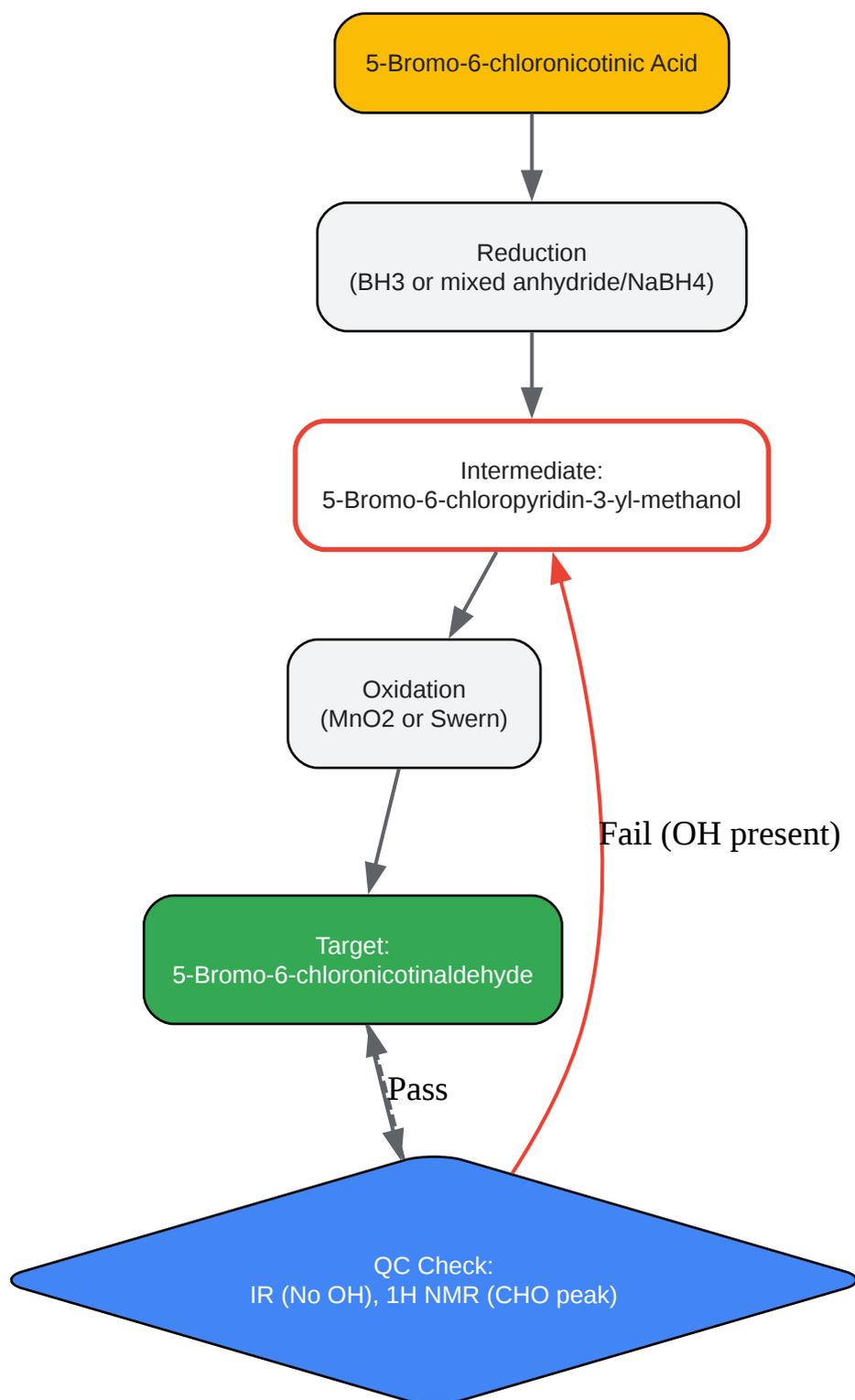
To ensure data integrity ("Trustworthiness"), follow these standardized preparation protocols.

### NMR Sample Preparation

- Solvent Selection: Use DMSO-  
  
for highest solubility and resolution of acidic/aldehyde protons.  
  
is acceptable but may require filtration if the compound is not fully soluble.
- Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
- Reference: Ensure solvent contains TMS (0.00 ppm) or reference residual DMSO peak (2.50 ppm).
- Acquisition: Run at least 16 scans for  
  
to resolve the fine meta-coupling between H2 and H4.

### Synthesis & Impurity Workflow

The following diagram outlines the critical path for synthesis and where spectroscopic checks are mandatory to avoid carryover of the alcohol intermediate.



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Caption: Synthesis workflow highlighting the critical oxidation step where spectroscopic validation is required.

## References

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- To cite this document: BenchChem. [Comprehensive Technical Guide: Spectroscopic Characterization of 5-Bromo-6-chloronicotinaldehyde]. BenchChem, [2026]. [Online PDF].

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